9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound with a unique structure that includes a benzylamino group, a hydroxypropyl chain, and a tetrahydro-carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through cyclization reactions.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution reaction where a benzylamine is introduced to the carbazole core.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the carbazole core.
Substitution: The benzylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones: These compounds share a similar benzylamino and hydroxyalkyl structure but differ in their core structure.
3-(Benzylamino)-1-propanol: This compound has a simpler structure with a benzylamino group and a hydroxypropyl chain but lacks the carbazole core.
Uniqueness
9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its combination of a carbazole core with a benzylamino and hydroxypropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C23H26N2O2/c1-16-10-11-21-20(12-16)19-8-5-9-22(27)23(19)25(21)15-18(26)14-24-13-17-6-3-2-4-7-17/h2-4,6-7,10-12,18,24,26H,5,8-9,13-15H2,1H3 |
InChI Key |
FOFXUKCWADGUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNCC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNCC4=CC=CC=C4)O |
Origin of Product |
United States |
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